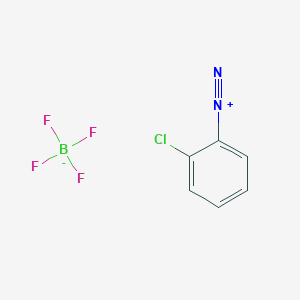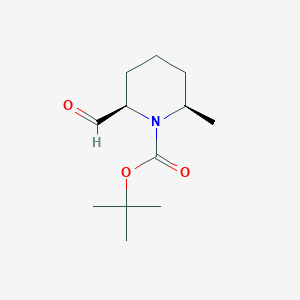
(E)-1-chloro-2-iodoethene
Übersicht
Beschreibung
(E)-1-Chloro-2-Iodoethene is an organohalide compound characterized by the presence of both chlorine and iodine atoms attached to an ethene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-Chloro-2-Iodoethene typically involves the halogenation of ethene derivatives. One common method is the addition of iodine monochloride (ICl) to ethene under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to ensure the selective formation of the (E)-isomer.
Industrial Production Methods: Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the reactive nature of halogenating agents.
Analyse Chemischer Reaktionen
Types of Reactions: (E)-1-Chloro-2-Iodoethene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine or iodine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Addition Reactions: The double bond in the ethene backbone allows for addition reactions with various reagents.
Common Reagents and Conditions:
Substitution: Nucleophiles such as hydroxide ions or amines can replace the halogen atoms.
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride are commonly employed.
Major Products Formed: The products of these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions can yield (E)-1-hydroxy-2-iodoethene.
Wissenschaftliche Forschungsanwendungen
(E)-1-Chloro-2-Iodoethene has several applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex organohalide compounds.
Biology: Its derivatives are studied for potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (E)-1-Chloro-2-Iodoethene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms can form halogen bonds with target molecules, influencing their activity and function. The pathways involved depend on the specific application and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
(Z)-1-Chloro-2-Iodoethene: The cis-isomer with different spatial arrangement of halogen atoms.
1-Bromo-2-Iodoethene: Similar structure but with a bromine atom instead of chlorine.
1-Chloro-2-Fluoroethene: Contains a fluorine atom instead of iodine.
Uniqueness: (E)-1-Chloro-2-Iodoethene is unique due to the combination of chlorine and iodine atoms, which imparts distinct reactivity and properties compared to its analogs. The (E)-configuration also influences its chemical behavior and interactions with other molecules.
Eigenschaften
IUPAC Name |
(E)-1-chloro-2-iodoethene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2ClI/c3-1-2-4/h1-2H/b2-1+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZSMRBYSARKAL-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CI)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/I)\Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2ClI | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[2-(hydroxymethyl)phenyl]prop-2-enamide](/img/structure/B6599408.png)
![13-hydroxy-13-sulfanylidene-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B6599417.png)


![5-Bromo-6-methoxybenzo[d][1,3]dioxole](/img/structure/B6599445.png)


![4-(2-Hydroxyethyl)-N-[2-(phenylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B6599465.png)

![[2-fluoro-6-(trifluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B6599483.png)
![2'-Methoxy-2-methyl-[3,3']bipyridinyl-6-ylamine](/img/structure/B6599485.png)
